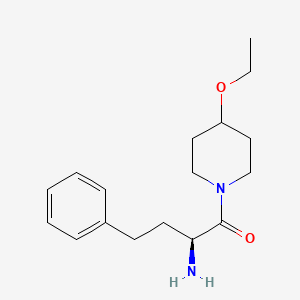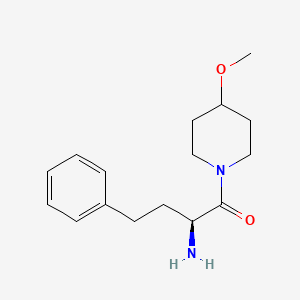
(2S)-2-amino-1-(4-methoxypiperidin-1-yl)-4-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-1-(4-methoxypiperidin-1-yl)-4-phenylbutan-1-one, commonly known as Pentedrone, is a synthetic cathinone that belongs to the class of psychoactive substances. Pentedrone has been widely used in scientific research due to its unique chemical properties and potential applications in the field of medicine.
Mecanismo De Acción
Pentedrone acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
Pentedrone has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. Pentedrone has been shown to have a high potential for abuse and addiction due to its ability to induce feelings of euphoria and its reinforcing properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentedrone has several advantages for laboratory experiments, including its ability to cross the blood-brain barrier and its potent stimulant effects. However, its addictive properties and potential for abuse make it challenging to use in clinical research studies.
Direcciones Futuras
Future research on Pentedrone should focus on its potential therapeutic effects in the treatment of depression and anxiety disorders. Additionally, more research is needed to understand the long-term effects of Pentedrone use on the brain and the body. The development of safer and more effective synthetic cathinones for use in clinical research should also be a priority.
Métodos De Síntesis
Pentedrone can be synthesized through various methods, including the reaction of 4-methoxyphenylacetone with 1-bromo-1-phenylbutane in the presence of sodium hydride or lithium aluminum hydride. Another method involves the reaction of 4-methoxyphenylacetone with 1-phenyl-2-nitropropene in the presence of zinc and ammonium chloride. The final product is obtained through the reduction of the nitro group with sodium borohydride.
Aplicaciones Científicas De Investigación
Pentedrone has been used in various scientific research studies, including the investigation of its potential therapeutic effects in the treatment of depression and anxiety disorders. Pentedrone has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a significant role in regulating mood and emotions. Additionally, Pentedrone has been studied for its potential use as a local anesthetic due to its ability to block sodium channels in nerve cells.
Propiedades
IUPAC Name |
(2S)-2-amino-1-(4-methoxypiperidin-1-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-14-9-11-18(12-10-14)16(19)15(17)8-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12,17H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWIHYWSVFGFJO-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C(CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(CC1)C(=O)[C@H](CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-1-(4-methoxypiperidin-1-yl)-4-phenylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

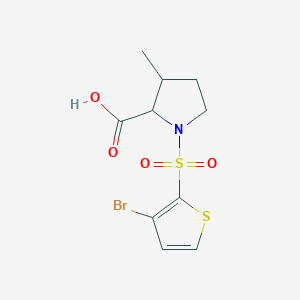
![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)
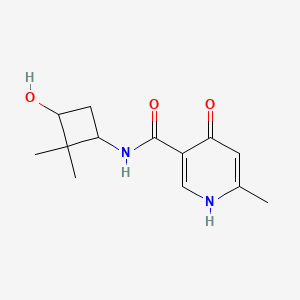
![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)
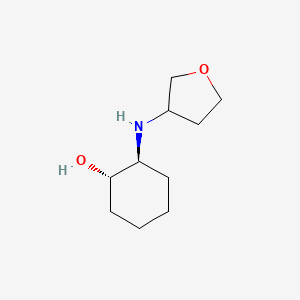
![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)
![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)

